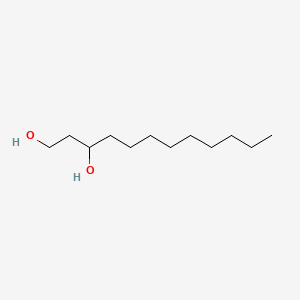

1,3-Dodecanediol

Übersicht

Beschreibung

1,3-Dodecanediol is a medium-chain primary fatty alcohol with the chemical formula C12H26O2. It is characterized by the presence of two hydroxyl groups located at the first and third carbon atoms of the dodecane chain. This compound is a colorless to pale yellow, waxy solid at room temperature and is known for its amphiphilic nature, combining both hydrophilic and hydrophobic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Dodecanediol can be synthesized through various methods, including the reduction of dodecanedioic acid. One common approach involves the esterification of dodecanedioic acid with n-hexanol to form dihexyl dodecanedioate, followed by hydrogenation reduction to yield this compound . This method does not require a catalyst, simplifying the process and reducing production costs.

Industrial Production Methods

Industrial production of this compound often involves whole-cell biotransformation using engineered strains of Escherichia coli. This method employs alkane monooxygenases, such as CYP153A from Marinobacter aquaeolei, to catalyze the terminal hydroxylation of alkanes, followed by reduction to produce the diol . This bioproduction approach is considered more economical and environmentally friendly compared to traditional chemical synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dodecanediol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form dodecanedioic acid.

Reduction: The compound can be reduced to form dodecane.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, is typically used.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to replace hydroxyl groups with halides.

Major Products

Oxidation: Dodecanedioic acid.

Reduction: Dodecane.

Substitution: Halogenated dodecanes or ester derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Production

1,3-Dodecanediol (C12H26O2) can be synthesized through several methods, including biotransformation processes using engineered microorganisms. Recent studies have shown that recombinant strains of E. coli and Marinobacter aquaeolei can produce this compound efficiently, utilizing substrates like dodecane and 1-dodecanol .

Industrial Applications

-

Coatings and Adhesives :

- Functionality : this compound is utilized in the formulation of advanced coatings due to its ability to enhance chemical resistance and reduce water absorption.

- Case Study : A study demonstrated that substituting 1,6-hexanediol with this compound in polyesters improved the durability of coatings significantly .

-

Plasticizers :

- Functionality : It acts as a plasticizer in polymer formulations, improving flexibility and processability.

- Data Table :

Property 1,6-Hexanediol This compound Water Absorption High Low Chemical Resistance Moderate High

- Surfactants :

- Biomedical Applications :

Biotechnological Applications

The production of this compound via biotransformation presents an environmentally friendly alternative to traditional synthesis methods. Recent advancements have focused on optimizing microbial pathways to enhance yield:

- Enzyme Engineering : Studies have engineered enzymes like CYP153A33 to improve hydroxylation activity specific to dodecane derivatives . This has led to increased production rates of this compound while minimizing byproducts.

Environmental Considerations

The synthesis of this compound through biotechnological means not only increases efficiency but also reduces the environmental impact associated with conventional chemical processes. The use of renewable resources as substrates further supports sustainable practices in chemical manufacturing.

Wirkmechanismus

The mechanism of action of 1,3-dodecanediol primarily involves its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments. This property makes it an effective surfactant and emulsifier, facilitating the formation of stable emulsions and dispersions . Additionally, its hydroxyl groups can participate in hydrogen bonding, enhancing its solubility and reactivity in various chemical processes.

Vergleich Mit ähnlichen Verbindungen

1,3-Dodecanediol can be compared to other medium-chain diols, such as 1,12-dodecanediol and 1,10-decanediol:

1,12-Dodecanediol: Similar in structure but with hydroxyl groups at the first and twelfth carbon atoms.

1,10-Decanediol: Has hydroxyl groups at the first and tenth carbon atoms.

The uniqueness of this compound lies in its specific hydroxyl group positioning, which imparts distinct chemical properties and reactivity compared to its analogs.

Biologische Aktivität

1,3-Dodecanediol (C12H26O2) is a straight-chain aliphatic diol that has garnered attention in various fields, including biochemistry, pharmacology, and materials science. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its two hydroxyl groups located at the first and third carbon atoms of a dodecane chain. This structure contributes to its solubility in both water and organic solvents, making it versatile for various applications.

Antimicrobial Activity

Antibacterial Properties:

Research indicates that this compound exhibits significant antibacterial activity against various pathogens. A study demonstrated that concentrations above the minimum inhibitory concentration (MIC) effectively inhibited bacterial growth in mixed systems containing 1,2-dodecanediol . The compound's mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Antifungal Activity:

In addition to antibacterial effects, this compound has shown antifungal properties. It was effective against several fungal strains, suggesting potential applications in treating fungal infections .

Cytotoxicity and Safety Profile

Toxicological Studies:

Toxicological assessments have indicated that this compound has a relatively low toxicity profile. In laboratory studies involving rats, no significant adverse effects were reported at doses up to 2000 mg/kg. However, a slight reduction in white blood cell counts was observed at higher doses .

Genotoxicity:

In vivo studies have shown that this compound is not mutagenic. For instance, tests conducted using the Ames test indicated no mutagenic effects with or without metabolic activation . This safety profile supports its potential use in consumer products and pharmaceuticals.

Case Studies and Research Findings

Case Study: Antimicrobial Peptides

A recent study highlighted the dual role of small molecular weight compounds derived from microbial sources acting as both antimicrobial peptides (AMPs) and anticancer peptides (ACPs). The presence of this compound in these compounds suggests that it may enhance the efficacy of AMPs against resistant bacterial strains .

Biocompatibility in Medical Applications:

Research into biodegradable materials for medical applications has shown that incorporating this compound can improve the biocompatibility of stent materials. In vitro studies demonstrated reduced inflammatory responses when using stents made with this compound compared to traditional materials .

Comparative Analysis of Biological Activity

| Activity | This compound | Other Dodecanols |

|---|---|---|

| Antibacterial | Effective at MIC | Varies by structure |

| Antifungal | Yes | Limited data |

| Cytotoxicity | Low | Moderate |

| Genotoxicity | Non-mutagenic | Varies |

Eigenschaften

IUPAC Name |

dodecane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O2/c1-2-3-4-5-6-7-8-9-12(14)10-11-13/h12-14H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVEPAEOOBURRFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00503541 | |

| Record name | Dodecane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39516-24-0 | |

| Record name | Dodecane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.